![molecular formula C8H11N3O4 B1511060 tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate CAS No. 1253792-38-9](/img/structure/B1511060.png)
tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate
Overview
Description
“tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate” is a chemical compound. It belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for “tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate” is not mentioned in the search results.Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate” consists of a pyrazole ring which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The exact structure could not be found in the search results.Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate” is 213.19 . Other physical and chemical properties such as density and boiling point are also mentioned .Scientific Research Applications
Synthesis of Pyrazolo-Triazines
Ivanov et al. (2021) reported on the preparation of 3-tert-Butyl-8-nitro-7-R-pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones, showcasing a method for synthesizing variously substituted pyrazolo-triazines, which could have potential utility in developing new materials or biologically active compounds (S. M. Ivanov, 2021).
Guanidines Synthesis
Yong et al. (1999) developed a new reagent for the synthesis of protected guanidines from primary and secondary amines, which could be useful in pharmaceutical research and development (Y. F. Yong et al., 1999).
Halo-substituted Triazines
Ivanov et al. (2017) explored the synthesis of ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates, providing a method for introducing halo-substituents into pyrazolo-triazine frameworks (S. M. Ivanov et al., 2017).
Fluoroalkyl-substituted Pyrazole Carboxylic Acids
Iminov et al. (2015) conducted multigram syntheses of fluoroalkyl-substituted pyrazole-4-carboxylic acids, demonstrating a scalable approach to these compounds which might find applications in material science or medicinal chemistry (Rustam T. Iminov et al., 2015).
Carbon Dioxide Fixation
Theuergarten et al. (2012) studied the fixation of carbon dioxide and related small molecules by a bifunctional frustrated pyrazolylborane Lewis pair, showcasing potential applications in green chemistry and CO2 sequestration (Eileen Theuergarten et al., 2012).
Novel Syntheses of Pyrazole Derivatives
Bobko et al. (2012) presented a novel synthesis route for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, a versatile intermediate for preparing pyrazole carboxamides, which could have various applications in synthesizing new compounds with potential biological activity (M. Bobko et al., 2012).
Safety and Hazards
While specific safety and hazard information for “tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate” is not available in the search results, general safety measures for handling chemicals include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, the future directions of “tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate” could involve its use in these areas.
properties
IUPAC Name |
tert-butyl 3-nitropyrazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-8(2,3)15-7(12)10-5-4-6(9-10)11(13)14/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZUFOMLMOFXKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743529 | |
Record name | tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate | |
CAS RN |
1253792-38-9 | |
Record name | tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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